ACEA1011

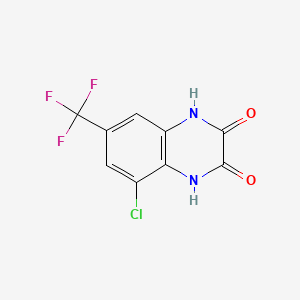

Description

Properties

CAS No. |

153504-72-4 |

|---|---|

Molecular Formula |

C9H4ClF3N2O2 |

Molecular Weight |

264.59 g/mol |

IUPAC Name |

5-chloro-7-(trifluoromethyl)-1,4-dihydroquinoxaline-2,3-dione |

InChI |

InChI=1S/C9H4ClF3N2O2/c10-4-1-3(9(11,12)13)2-5-6(4)15-8(17)7(16)14-5/h1-2H,(H,14,16)(H,15,17) |

InChI Key |

JDCKMCIQUXTYQI-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C2=C1NC(=O)C(=O)N2)Cl)C(F)(F)F |

Appearance |

Solid powder |

Other CAS No. |

153504-72-4 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

5-chloro-7-trifluoromethyl-1,4-dihydro-2,3-quinoxalinedione ACEA 1011 ACEA-1011 |

Origin of Product |

United States |

Foundational & Exploratory

ACEA1011: A Technical Guide to its Mechanism of Action as a Novel NMDA Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the mechanism of action of ACEA1011, a novel small molecule antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the glycine co-agonist site. This guide synthesizes available preclinical data, details experimental methodologies, and visualizes the relevant biological pathways to support further research and development.

Core Mechanism of Action: Competitive Antagonism at the NMDA Receptor Glycine Site

ACEA1011 is a quinoxalinedione derivative that functions as a competitive antagonist at the strychnine-insensitive glycine binding site on the NMDA receptor.[1][2] The NMDA receptor, a key player in excitatory neurotransmission, requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, for activation. By competitively inhibiting the binding of glycine, ACEA1011 prevents the conformational change necessary for ion channel opening, thereby blocking the influx of Ca2+ and Na+ ions. This inhibitory action modulates glutamatergic neurotransmission, which is implicated in a variety of physiological and pathological processes, including pain perception.

The chemical structure of ACEA1011, a quinoxalinedione, is related to other known non-NMDA and NMDA receptor antagonists.[3][4][5][6] This class of compounds has been a subject of interest for their potential therapeutic applications in neurological disorders.

Signaling Pathway of NMDA Receptor Modulation by ACEA1011

Caption: Competitive antagonism of ACEA1011 at the NMDA receptor glycine site.

Preclinical Efficacy: Antinociceptive Effects in the Formalin Test

The primary preclinical evidence for the activity of ACEA1011 comes from the formalin test in mice, a widely used model of tonic pain that has both a neurogenic (early phase) and an inflammatory (late phase) component.[7] ACEA1011 demonstrated a dose-dependent antinociceptive effect in both phases of the formalin test, indicating its potential as an analgesic.[7]

Quantitative Data: Antinociceptive Efficacy of ACEA1011

| Experimental Model | Phase | Endpoint | ACEA1011 ED₅₀ (95% CI) |

| Mouse Formalin Test | Early Phase (0-5 min) | Antinociception | 15.60 (6.24-25.0) mg/kg |

| Mouse Formalin Test | Late Phase (15-30 min) | Antinociception | 9.45 (3.51-15.4) mg/kg |

Data extracted from Lutfy K, et al. NIDA Res Monogr. 1995; 147:220-33.[7]

Of note, chronic administration of ACEA1011 did not lead to the development of tolerance to its antinociceptive effects in the formalin test.[7] This contrasts with opioid analgesics like morphine, which are known to produce tolerance with repeated use.

Detailed Experimental Protocols

Murine Formalin Test for Antinociception

The following protocol is a generalized representation based on standard methodologies for the formalin test in mice.

-

Animals: Male Swiss Webster mice are typically used. Animals are housed in a controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water.

-

Drug Administration: ACEA1011 is dissolved in a suitable vehicle (e.g., DMSO) and administered via intraperitoneal (i.p.) injection at various doses. A vehicle control group is also included.

-

Induction of Nociception: A dilute solution of formalin (e.g., 2.5% in saline) is injected subcutaneously into the plantar surface of the mouse's hind paw.

-

Observation and Scoring: Immediately after formalin injection, the mouse is placed in an observation chamber. The cumulative time spent licking and biting the injected paw is recorded for two distinct periods: the early phase (0-5 minutes post-injection) and the late phase (15-30 minutes post-injection).

-

Data Analysis: The antinociceptive effect is calculated as the percentage of inhibition of the licking/biting time in the drug-treated group compared to the vehicle-treated group. The ED₅₀ (the dose that produces 50% of the maximal effect) is then calculated using a dose-response curve.

Experimental Workflow for the Murine Formalin Test

Caption: Workflow of the murine formalin test for antinociception assessment.

Conclusion and Future Directions

ACEA1011 is a preclinical compound with a well-defined mechanism of action as a competitive antagonist at the NMDA receptor glycine site. Its demonstrated efficacy in a model of tonic pain, coupled with a lack of tolerance development, suggests a potential therapeutic utility in pain management. Further research would be necessary to fully characterize its pharmacokinetic and pharmacodynamic profiles, as well as to explore its efficacy and safety in other preclinical models of neurological disorders where NMDA receptor hyperexcitability is implicated. The detailed methodologies provided herein offer a foundation for the design of future studies aimed at further elucidating the therapeutic potential of ACEA1011 and related compounds.

References

- 1. ACEA-1011, a novel NMDA receptor/glycine site antagonist, produces antinociception but not tolerance in the formalin test in mice. | Profiles RNS [connect.rtrn.net]

- 2. ACEA-1011, a novel NMDA receptor/glycine site antagonist, produces antinociception but not tolerance in the formalin test in mice. | Profiles RNS [profiles.cdrewu.edu]

- 3. researchgate.net [researchgate.net]

- 4. Quinoxalinediones: potent competitive non-NMDA glutamate receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The quinoxalinediones antagonise the visual firing of sustained retinal ganglion cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quinoxaline derivatives are high-affinity antagonists of the NMDA receptor-associated glycine sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Emergence of ACEA1011 Analogs: A Technical Guide to Nonpeptide Angiotensin-(1-7) Mimetics

For Researchers, Scientists, and Drug Development Professionals

Introduction

The renin-angiotensin system (RAS) is a critical regulator of cardiovascular and renal function. Classically, the RAS is understood through the actions of angiotensin II (Ang II), which, via the angiotensin type 1 (AT1) receptor, mediates vasoconstriction, inflammation, and fibrosis. However, a counter-regulatory axis, the angiotensin-converting enzyme 2 (ACE2)/angiotensin-(1-7)/Mas receptor (MasR) axis, has emerged as a key player in opposing the detrimental effects of the classical pathway. Angiotensin-(1-7) [Ang-(1-7)], a heptapeptide, exerts vasodilatory, anti-inflammatory, and anti-proliferative effects through its G protein-coupled receptor, Mas.

The therapeutic potential of Ang-(1-7) is limited by its short half-life and poor oral bioavailability. This has driven the development of nonpeptide mimetics that activate the Mas receptor, offering a promising therapeutic strategy for a range of diseases. This technical guide focuses on the core science behind these mimetics, with a particular emphasis on the well-characterized analog, AVE0991, as a representative for compounds of the "ACEA1011" class. We will delve into its mechanism of action, signaling pathways, and the experimental evidence supporting its therapeutic potential.

Mechanism of Action: Mas Receptor Agonism

Nonpeptide Ang-(1-7) mimetics like AVE0991 act as selective agonists for the Mas receptor.[1][2] Unlike Ang-(1-7), these synthetic small molecules are resistant to degradation by peptidases, offering improved stability and oral bioavailability.[2] Activation of the Mas receptor by these mimetics initiates a signaling cascade that counteracts the pathological effects of the Ang II/AT1 receptor axis.

Key Signaling Pathways

The therapeutic effects of nonpeptide Ang-(1-7) mimetics are mediated through the modulation of several key signaling pathways. Upon binding to the Mas receptor, these compounds trigger downstream signaling that promotes vasodilation, reduces inflammation, and inhibits fibrosis.

The PI3K/Akt/eNOS Pathway and Nitric Oxide Production

A primary mechanism of action is the activation of the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/endothelial nitric oxide synthase (eNOS) pathway. This leads to the production of nitric oxide (NO), a potent vasodilator with anti-inflammatory and anti-thrombotic properties.

Counter-regulation of the Ang II/AT1R Pro-inflammatory Pathway

Nonpeptide Ang-(1-7) mimetics also exert their anti-inflammatory effects by inhibiting the pro-inflammatory signaling cascade initiated by Ang II binding to the AT1 receptor. This includes the suppression of key transcription factors and kinases involved in the inflammatory response.

Quantitative Data from Preclinical Studies

The therapeutic potential of AVE0991 has been demonstrated in various preclinical models. The following tables summarize key quantitative findings.

Table 1: Effects of AVE0991 on Atherosclerosis in ApoE-knockout Mice

| Parameter | Control Group (ApoE-/-) | AVE0991-Treated Group (ApoE-/-) | Percentage Change | Reference |

| Atherosclerotic Lesion Area ("en face" method) | 14.6 ± 2.1% | 7.63 ± 1.6% | ↓ 47.7% | [3][4] |

| Atherosclerotic Lesion Area (aortic root cross-section) | 91,416 ± 8,357 µm² | 47,235 ± 7,546 µm² | ↓ 48.3% | [3][4] |

Table 2: Effects of AVE0991 on Neuroinflammation in Aged Rats

| Parameter | Vehicle-Treated Group | AVE0991-Treated Group | Fold Change | Reference |

| Hippocampal IL-1β Protein Levels (relative to control) | ~2.5 fold increase | ~1.5 fold increase | ↓ ~40% vs. vehicle | [5][6] |

| Hippocampal TNF-α Protein Levels (relative to control) | ~2.0 fold increase | ~1.2 fold increase | ↓ ~40% vs. vehicle | [5][6] |

| Hippocampal CD11b Expression (microglial activation marker, relative to control) | ~2.2 fold increase | ~1.3 fold increase | ↓ ~41% vs. vehicle | [5][6] |

Table 3: Effects of AVE0991 on Colitis in Mice

| Parameter | DSS-Treated Control Group | DSS + AVE0991 (40 mg/kg) Treated Group | Outcome | Reference |

| Body Weight Change (Day 5) | ~15% drop | Restored to Untreated Level | Amelioration of weight loss | [7] |

| Colon Length | Significantly shortened | Restored to Untreated Level | Reduction in colon shortening | [7] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are summaries of key experimental protocols used in the cited studies.

Atherosclerosis Model in ApoE-knockout Mice

-

Animal Model: Male Apolipoprotein E (ApoE)-knockout mice on a C57BL/6J background, a well-established model for spontaneous atherosclerosis.[8][9]

-

Treatment Protocol: At 8 weeks of age, mice are fed a standard chow diet. The experimental group receives the same diet mixed with AVE0991 at a dose of 0.58 µmol per kg of body weight per day for 4 months. The control group receives the standard chow diet without the compound.[9]

-

Quantification of Atherosclerosis:

-

"En face" analysis: Aortas are dissected, opened longitudinally, and stained with Sudan IV to visualize lipid-rich atherosclerotic plaques. The percentage of the total aortic surface area covered by lesions is quantified using image analysis software.[9]

-

Aortic Root Cross-section Analysis: The heart and ascending aorta are embedded, and cryosections of the aortic root are prepared. Sections are stained with Oil Red O to identify lipid deposits. The total lesion area is measured using image analysis software.[8][9]

-

Neuroinflammation Model in Aged Rats

-

Animal Model: Aged (18-month-old) male Sprague-Dawley rats are used to model age-related neuroinflammation.[5]

-

Surgical Procedure (Laparotomy): To induce a systemic inflammatory response that results in neuroinflammation, rats undergo a laparotomy under isoflurane anesthesia. A 3-cm midline incision is made through the skin, linea alba, and peritoneum. The cecum is exteriorized and gently manipulated for 1 minute before being returned to the peritoneal cavity. The incision is then sutured. Sham-operated rats undergo the same procedure without manipulation of the cecum.[5][6]

-

Treatment Protocol: Immediately after surgery, the treatment group receives a single intranasal administration of AVE0991 (0.9 mg/kg). The control group receives a vehicle.[5]

-

Assessment of Neuroinflammation:

-

Western Blot Analysis: Hippocampal tissue is homogenized, and protein lysates are prepared. Protein levels of inflammatory markers such as IL-1β, TNF-α, and the microglial activation marker CD11b are quantified by Western blotting.[5][6]

-

ELISA: Protein levels of cytokines in hippocampal homogenates can also be quantified using specific enzyme-linked immunosorbent assay (ELISA) kits.

-

Dextran Sodium Sulfate (DSS)-Induced Colitis in Mice

-

Animal Model: Colitis is induced in mice by administering dextran sodium sulfate (DSS) in their drinking water.

-

Treatment Protocol:

-

Assessment of Colitis Severity:

-

Clinical Parameters: Body weight, stool consistency, and the presence of blood in the feces are monitored daily.[7]

-

Macroscopic Assessment: At the end of the experiment, the colon is excised, and its length and weight are measured.[7]

-

Histological Analysis: Colon tissue is fixed, sectioned, and stained with hematoxylin and eosin (H&E). Histological scoring is performed to assess the degree of inflammation, ulceration, and tissue damage.[7]

-

Conclusion and Future Directions

Nonpeptide Ang-(1-7) mimetics, exemplified by AVE0991, represent a promising class of therapeutic agents with the potential to treat a wide range of cardiovascular, inflammatory, and metabolic diseases. Their ability to selectively activate the protective ACE2/Ang-(1-7)/MasR axis of the renin-angiotensin system provides a novel approach to counteract the detrimental effects of the classical Ang II/AT1R pathway.

The data presented in this technical guide highlight the robust preclinical evidence supporting the anti-atherosclerotic, anti-inflammatory, and gut-protective effects of these compounds. The detailed experimental protocols provide a foundation for further research and development in this area. Future studies should focus on elucidating the full spectrum of signaling pathways modulated by these mimetics, exploring their efficacy in other disease models, and ultimately, translating these promising preclinical findings into clinical applications for the benefit of patients. The development of orally bioavailable, stable, and selective Mas receptor agonists like AVE0991 opens up new avenues for the pharmacological management of a host of chronic diseases.

References

- 1. ACE2, angiotensin-(1-7) and Mas receptor axis in inflammation and fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. AVE 0991-angiotensin-(1-7) receptor agonist, inhibits atherogenesis in apoE-knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | The Non-peptide Angiotensin-(1–7) Mimic AVE 0991 Attenuates Delayed Neurocognitive Recovery After Laparotomy by Reducing Neuroinflammation and Restoring Blood-Brain Barrier Integrity in Aged Rats [frontiersin.org]

- 5. The Non-peptide Angiotensin-(1–7) Mimic AVE 0991 Attenuates Delayed Neurocognitive Recovery After Laparotomy by Reducing Neuroinflammation and Restoring Blood-Brain Barrier Integrity in Aged Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Non-Peptide MAS-R Agonist AVE0991 Alleviates Colitis Severity in Mice and Exhibits an Additive Effect with Azathioprine | MDPI [mdpi.com]

- 7. Anti‐atherosclerotic effect of the angiotensin 1–7 mimetic AVE0991 is mediated by inhibition of perivascular and plaque inflammation in early atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. AVE0991, a nonpeptide analogue of Ang-(1-7), attenuates aging-related neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to ACEA1011 (Sotatercept): Chemical Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

ACEA1011, now widely known as sotatercept, is a first-in-class activin signaling inhibitor that has emerged as a promising therapeutic agent for pulmonary arterial hypertension (PAH). Structurally, it is a recombinant fusion protein, meticulously engineered to function as a high-affinity ligand trap for members of the transforming growth factor-β (TGF-β) superfamily. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacokinetic properties, and the molecular mechanism of action of sotatercept. Furthermore, it details the experimental protocols employed in pivotal clinical trials that have established its efficacy and safety profile, presenting key quantitative data in a structured format for ease of reference and comparison.

Chemical Structure and Physicochemical Properties

Sotatercept is a homodimeric recombinant fusion protein.[1][2][3] Its design incorporates the extracellular domain of the human activin receptor type IIA (ActRIIA) fused to the Fc domain of human immunoglobulin G1 (IgG1).[1][2][3] This fusion bestows both its therapeutic functionality and favorable pharmacokinetic characteristics. The ActRIIA portion acts as a decoy receptor, while the Fc fragment enhances the protein's stability and extends its circulating half-life. The molecular weight of the sotatercept-csrk homodimer, based on its amino acid sequence, is approximately 78 kDa.[3]

Table 1: Physicochemical and Pharmacokinetic Properties of Sotatercept

| Property | Value | Reference |

| Molecular Identity | Recombinant fusion protein of human ActRIIA extracellular domain and human IgG1 Fc domain | [1][2][3] |

| Molecular Weight | ~78 kDa (homodimer) | [3] |

| Bioavailability (Subcutaneous) | ~66% | [1][2][3][4] |

| Time to Peak Concentration (Tmax) | ~7 days (range: 2-8 days) | [1][2][3][4] |

| Volume of Distribution (Vd) | ~5.3 L | [1][2][3][4] |

| Clearance (CL) | ~0.18 L/day | [1][2][3][4] |

| Elimination Half-life (t½) | ~24 days | [1][2][3] |

| Metabolism | Catabolic pathways into small peptides | [1][2][3] |

Mechanism of Action: Rebalancing Cellular Signaling in PAH

Pulmonary arterial hypertension is characterized by the excessive proliferation of endothelial and smooth muscle cells in the pulmonary arteries, leading to vascular remodeling and increased pulmonary vascular resistance.[1] This pathology is linked to an imbalance in signaling pathways within the TGF-β superfamily. Specifically, there is an overactivation of the pro-proliferative pathway mediated by activin and growth differentiation factors (GDFs) through the activin receptor type IIA (ActRIIA) and Smad2/3 signaling.[1] Concurrently, the anti-proliferative pathway, mediated by bone morphogenetic protein receptor type II (BMPR2) and Smad1/5/8 signaling, is often impaired.[1]

Sotatercept functions as a "ligand trap," sequestering circulating activins and GDFs with high affinity.[1][2] By binding to these ligands, sotatercept prevents their interaction with the endogenous ActRIIA, thereby inhibiting the downstream pro-proliferative Smad2/3 signaling cascade.[1] This action helps to restore the balance between the pro-proliferative and anti-proliferative pathways, mitigating the vascular remodeling that drives PAH.

Clinical Efficacy and Safety

The efficacy and safety of sotatercept in the treatment of PAH have been demonstrated in several key clinical trials, most notably the Phase 2 PULSAR and the Phase 3 STELLAR studies.

Efficacy Data from Pivotal Clinical Trials

These trials consistently showed that sotatercept, when added to background PAH therapy, resulted in statistically significant and clinically meaningful improvements in exercise capacity and hemodynamic measures.

Table 2: Key Efficacy Outcomes from the PULSAR and STELLAR Trials

| Outcome Measure | PULSAR (Phase 2) - 24 Weeks | STELLAR (Phase 3) - 24 Weeks |

| Change in 6-Minute Walk Distance (6MWD) | 0.3 mg/kg: +29.4 m (vs. placebo) 0.7 mg/kg: +21.4 m (vs. placebo) | Sotatercept: +40.8 m (95% CI: 27.5-54.1; p<0.001 vs. placebo) |

| Change in Pulmonary Vascular Resistance (PVR) | 0.3 mg/kg: -145.8 dyn·s·cm⁻⁵ (vs. placebo) 0.7 mg/kg: -239.5 dyn·s·cm⁻⁵ (vs. placebo) | Sotatercept: Statistically significant reduction vs. placebo |

| Change in NT-proBNP | Statistically significant decrease vs. placebo | Sotatercept: Statistically significant reduction vs. placebo |

| Improvement in WHO Functional Class | 0.3 mg/kg: 31% improved ≥1 class 0.7 mg/kg: 17% improved ≥1 class Placebo: 12% improved ≥1 class | Sotatercept: 29.4% improved vs. 13.8% for placebo (p<0.001) |

| Time to Clinical Worsening or Death | - | Sotatercept: 84% reduction in risk vs. placebo (HR=0.16; 95% CI: 0.08-0.35; p<0.001) |

Data compiled from published clinical trial results.

Safety and Tolerability

The most commonly reported adverse events associated with sotatercept treatment include epistaxis, telangiectasia, headache, rash, and diarrhea. Hematological effects, such as an increase in hemoglobin and thrombocytopenia, have also been observed and require monitoring.

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the clinical evaluation of sotatercept.

Clinical Trial Design (PULSAR & STELLAR)

A general workflow for the pivotal clinical trials of sotatercept is outlined below.

Methodology:

-

Patient Population: Adult patients with a confirmed diagnosis of PAH (WHO Group 1), functional class II or III, and on stable background therapy were enrolled.

-

Randomization: Participants were randomly assigned to receive either sotatercept or a matching placebo in addition to their standard of care.

-

Dosing: Sotatercept was administered via subcutaneous injection every 3 weeks. The initial dose was 0.3 mg/kg, which was escalated to a target dose of 0.7 mg/kg.[1]

-

Treatment Duration: The primary efficacy and safety data were collected over a 24-week double-blind treatment period.

-

Efficacy Assessments: The primary endpoint was the change in 6-minute walk distance from baseline to week 24. Secondary endpoints included changes in pulmonary vascular resistance, NT-proBNP levels, and WHO functional class.

Six-Minute Walk Test (6MWT)

Objective: To assess exercise capacity by measuring the distance a patient can walk in six minutes.

Protocol:

-

Pre-test Preparation: The test is conducted on a flat, hard surface with a minimum length of 25-30 meters. The course is marked at regular intervals. Patient's baseline heart rate, blood pressure, oxygen saturation, and dyspnea score (e.g., Borg scale) are recorded.

-

Patient Instructions: The patient is instructed to walk as far as possible in six minutes, back and forth along the marked course. They are permitted to slow down, stop, and rest if necessary, but are encouraged to resume walking as soon as they are able.

-

During the Test: Standardized phrases of encouragement are given at specific intervals. The supervising technician monitors the patient for any adverse symptoms.

-

Post-test Measurement: After six minutes, the total distance walked is recorded to the nearest meter. Post-test vital signs and dyspnea score are also recorded.

Right Heart Catheterization (RHC) for PVR Measurement

Objective: To directly measure hemodynamic parameters, including pulmonary vascular resistance.

Protocol:

-

Catheter Insertion: A pulmonary artery catheter is inserted into a large central vein (e.g., internal jugular, subclavian, or femoral) under sterile conditions and local anesthesia.

-

Catheter Advancement: The catheter is advanced through the right atrium and right ventricle into the pulmonary artery. The position of the catheter is confirmed by observing characteristic pressure waveforms.

-

Pressure Measurements: Pressures in the right atrium, right ventricle, and pulmonary artery are directly measured. The pulmonary capillary wedge pressure (PCWP), an estimate of left atrial pressure, is measured by inflating the balloon at the catheter tip.

-

Cardiac Output (CO) Measurement: Cardiac output is typically determined using the thermodilution or Fick method.

-

PVR Calculation: Pulmonary vascular resistance is calculated using the following formula: PVR (Wood units) = (Mean Pulmonary Artery Pressure - PCWP) / Cardiac Output

NT-proBNP Measurement

Objective: To quantify the level of N-terminal pro-B-type natriuretic peptide, a biomarker of cardiac stress.

Protocol:

-

Sample Collection: A whole blood sample is collected from the patient into a tube containing an anticoagulant (typically EDTA).

-

Plasma Separation: The blood sample is centrifuged to separate the plasma from the cellular components.

-

Immunoassay: The plasma concentration of NT-proBNP is measured using a quantitative immunoassay. A common method is an electrochemiluminescence immunoassay (ECLIA) performed on an automated analyzer (e.g., Roche Elecsys).

-

Principle of ECLIA: This is a sandwich immunoassay. Patient sample is incubated with a biotinylated monoclonal NT-proBNP-specific antibody and a monoclonal NT-proBNP-specific antibody labeled with a ruthenium complex. Streptavidin-coated microparticles are added, and the complex binds to the solid phase via biotin-streptavidin interaction. The mixture is aspirated into the measuring cell where the microparticles are magnetically captured onto the surface of the electrode. Unbound substances are removed. Application of a voltage to the electrode induces a chemiluminescent emission which is measured by a photomultiplier. The light signal is proportional to the concentration of NT-proBNP in the sample.

Conclusion

ACEA1011 (sotatercept) represents a significant advancement in the treatment of pulmonary arterial hypertension. Its unique mechanism of action as a ligand trap for activins and GDFs directly addresses the underlying pathology of vascular remodeling. The robust clinical data from trials such as PULSAR and STELLAR demonstrate its potential to improve exercise capacity, hemodynamics, and clinical outcomes for patients with PAH. This technical guide provides a foundational understanding of sotatercept for researchers and clinicians working to further elucidate its therapeutic potential and optimize its use in clinical practice.

References

Unraveling the Pharmacology of AVE0991: A Technical Guide to the Non-Peptide Mas Receptor Agonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The renin-angiotensin system (RAS) is a critical regulator of cardiovascular and renal function. While the classical ACE/Angiotensin II/AT1 receptor axis is well-known for its role in vasoconstriction and inflammation, a counter-regulatory pathway, the ACE2/Angiotensin-(1-7)/Mas receptor axis, has emerged as a key player in promoting vasodilation, anti-inflammatory, and anti-fibrotic effects.[1][2] Central to this protective axis is the G protein-coupled Mas receptor, activated by the endogenous heptapeptide Angiotensin-(1-7) (Ang-(1-7)).[1][2] However, the therapeutic potential of Ang-(1-7) is limited by its short half-life. This has driven the development of non-peptide agonists of the Mas receptor, with AVE0991 being a prominent and well-characterized example.

This technical guide provides a comprehensive overview of the pharmacology of AVE0991, a selective non-peptide Mas receptor agonist. It is designed to serve as a resource for researchers and drug development professionals working on the renin-angiotensin system and related therapeutic areas.

Nomenclature Clarification: ACEA1011 vs. AVE0991

Initial inquiries into a direct comparison between "ACEA1011" and AVE0991 have revealed a likely misidentification in nomenclature. Extensive literature searches did not yield any information on a compound designated "ACEA1011" that is relevant to the Angiotensin-(1-7)/Mas receptor axis.

However, a compound with a similar designation, ACEA-1011 (5-Chloro-7-trifluoromethyl-1,4-dihydro-2,3-quinoxalinedione), has been identified as a glutamate receptor antagonist, specifically acting on the glycine site of the NMDA receptor.[3] This compound belongs to a completely different pharmacological class and is not a modulator of the renin-angiotensin system.

Therefore, this guide will focus exclusively on the pharmacology of AVE0991 , a key tool compound for studying the therapeutic potential of Mas receptor activation.

AVE0991: A Non-Peptide Angiotensin-(1-7) Mimetic

AVE0991 is a synthetic, non-peptide small molecule that acts as a potent and selective agonist of the Mas receptor.[4][5] Its development was a significant step in exploring the therapeutic benefits of the protective arm of the RAS, offering a more stable and orally active alternative to the endogenous peptide Ang-(1-7).[6]

Mechanism of Action

AVE0991 mimics the effects of Ang-(1-7) by binding to and activating the Mas receptor.[5] This activation triggers a cascade of intracellular signaling events that counter the detrimental effects of the Angiotensin II/AT1 receptor axis. A key downstream effect of Mas receptor activation by AVE0991 is the stimulation of nitric oxide (NO) production, which plays a crucial role in vasodilation and endothelial function.[7]

Signaling Pathways

The signaling pathways activated by AVE0991 through the Mas receptor are multifaceted and contribute to its beneficial cardiovascular and anti-inflammatory effects.

Quantitative Pharmacological Data

The following table summarizes key quantitative data for AVE0991 from various in vitro and in vivo studies.

| Parameter | Species/System | Value | Reference |

| Binding Affinity (IC50) | |||

| 125I-Ang-(1-7) displacement | Bovine Aortic Endothelial Cell Membranes | 21 ± 35 nM | [7] |

| 125I-Ang-(1-7) displacement | Mas-transfected COS cells | 47.5 nM | [5] |

| Functional Activity | |||

| NO Release (Peak Concentration) | Bovine Aortic Endothelial Cells (10 µM) | 295 ± 20 nM | [7] |

| O2- Release (Peak Concentration) | Bovine Aortic Endothelial Cells (10 µM) | 18 ± 2 nM | [7] |

| Antidiuretic Effect (in vivo) | Water-loaded C57BL/6 mice (0.58 nmol/g) | Significant reduction in urinary volume | [5] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols used to characterize AVE0991.

Radioligand Binding Assay

Objective: To determine the binding affinity of AVE0991 for the Mas receptor.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells endogenously expressing or recombinantly overexpressing the Mas receptor (e.g., bovine aortic endothelial cells or Mas-transfected COS cells).[5][7]

-

Incubation: Membranes are incubated with a radiolabeled ligand, typically 125I-Ang-(1-7), in the presence of increasing concentrations of unlabeled AVE0991.[5][7]

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Detection: The radioactivity retained on the filters is quantified using a gamma counter.

-

Data Analysis: The concentration of AVE0991 that inhibits 50% of the specific binding of the radioligand (IC50) is calculated by non-linear regression analysis.

Nitric Oxide (NO) Release Assay

Objective: To measure the ability of AVE0991 to stimulate NO production in endothelial cells.

Methodology:

-

Cell Culture: Endothelial cells (e.g., bovine aortic endothelial cells) are cultured to confluence.[7]

-

Treatment: Cells are treated with AVE0991 at various concentrations.

-

NO Detection: The concentration of NO in the cell culture supernatant is measured using a fluorescent indicator (e.g., DAF-FM diacetate) or a chemiluminescence-based NO analyzer.

-

Data Analysis: The increase in NO production in response to AVE0991 is quantified and compared to a baseline or vehicle control.

Conclusion

AVE0991 stands as a critical pharmacological tool for investigating the therapeutic potential of the ACE2/Ang-(1-7)/Mas receptor axis. Its non-peptide nature and favorable pharmacokinetic properties compared to Ang-(1-7) make it an invaluable compound for in vitro and in vivo studies. This technical guide has provided a comprehensive overview of its mechanism of action, signaling pathways, and key pharmacological data, alongside standardized experimental protocols. A clear understanding of the distinct pharmacology of AVE0991, as separate from unrelated compounds such as ACEA-1011, is essential for advancing research in cardiovascular and inflammatory diseases. As research into the protective arm of the RAS continues, the insights gained from studies utilizing AVE0991 will undoubtedly pave the way for novel therapeutic strategies.

References

- 1. Angiotensin-(1-7) and Mas receptor in the brain [explorationpub.com]

- 2. Frontiers | Allosteric modulation of G protein-coupled receptor signaling [frontiersin.org]

- 3. Acea Pharmaceuticals, Inc. - Drug pipelines, Patents, Clinical trials - Synapse [synapse.patsnap.com]

- 4. AVE 0991 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. Nonpeptide AVE 0991 is an angiotensin-(1-7) receptor Mas agonist in the mouse kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. | BioWorld [bioworld.com]

- 7. AVE 0991, a nonpeptide mimic of the effects of angiotensin-(1-7) on the endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Safety and Toxicity Profile of Sapacitabine (ACEA1011)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and toxicity profile of Sapacitabine, a chemotherapeutic drug that has been investigated for the treatment of various hematologic malignancies and solid tumors. Sapacitabine is the orally bioavailable prodrug of CNDAC (2'-C-cyano-2'-deoxy-1-β-D-arabino-pentofuranosylcytosine), a nucleoside analog with a unique mechanism of action involving the induction of DNA strand breaks.

Preclinical and Clinical Overview

Sapacitabine and its active metabolite, CNDAC, have demonstrated significant anti-tumor activity in preclinical models of both hematologic and solid tumors.[1] In a mouse model of liver metastasis, Sapacitabine was found to be more effective than gemcitabine or 5-FU in delaying the onset and growth of liver metastases.[1] Encouraging preclinical results provided the rationale for its clinical development.[2] Clinical trials have indicated that Sapacitabine is a promising and relatively safe chemotherapeutic agent for a range of cancers.[2]

Quantitative Safety Data

The following tables summarize the key quantitative safety and toxicity data from various clinical trials of Sapacitabine.

Table 1: Dose-Limiting Toxicities (DLTs) and Maximum Tolerated Doses (MTDs) in a Phase I Study in Acute Leukemia and Myelodysplastic Syndrome

| Dosing Schedule | Dose Level | DLTs Observed | Maximum Tolerated Dose (MTD) |

| Twice daily for 7 days | 75 mg to 375 mg | Drug-associated gastrointestinal adverse effects were dose-limiting at 375 mg. One drug-related death due to neutropenic colitis occurred at this dose level.[3] | 325 mg orally twice daily for 7 days |

| Twice daily for 3 days, weekly for 2 weeks | 375 mg, 425 mg, and 475 mg | Gastrointestinal toxicity was dose-limiting at 475 mg.[3] One patient experienced grade 3 diarrhea, and another had significant thrombocytopenia.[3] | 425 mg orally twice daily for 3 days |

Table 2: Grade 3-4 Adverse Events in a Phase II Study in Elderly Patients with Acute Myeloid Leukemia (AML)

| Adverse Event | Group A (200 mg bid, 7 days) (n=40) | Group B (300 mg bid, 7 days) (n=20) | Group C (400 mg bid, 3 days/week for 2 weeks) (n=45) |

| Anemia | 8 | 12 | 15 |

| Neutropenia | 14 | 10 | 11 |

| Thrombocytopenia | 24 | 12 | 22 |

| Febrile Neutropenia | 16 | 9 | 22 |

| Pneumonia | 7 | 5 | 10 |

Data sourced from a randomized phase 2 study in elderly patients with AML.[4]

Table 3: Mortality and Grade 5 Adverse Events in a Phase II Study in Elderly Patients with AML

| Outcome/Event | Group A (200 mg bid, 7 days) | Group B (300 mg bid, 7 days) | Group C (400 mg bid, 3 days/week for 2 weeks) |

| Deaths within 30 days | - | - | 14 of 105 patients (13%) across all groups |

| Deaths within 60 days | - | - | 27 of 105 patients (26%) across all groups |

| Grade 5 Pneumonia | 2 | 1 | 3 |

| Grade 5 Sepsis | 6 | 3 | 1 |

Seven deaths were considered possibly or probably related to Sapacitabine treatment.[4]

Experimental Protocols

Phase I Study in Acute Leukemia and Myelodysplastic Syndrome

-

Objective : To determine the MTD, DLTs, and pharmacokinetics of oral Sapacitabine in patients with acute leukemia or myelodysplastic syndrome.

-

Patient Population : Patients with relapsed/refractory acute leukemia and myelodysplastic syndrome resistant to cytarabine therapy.[2]

-

Dosing Regimens :

-

7-day schedule : Sapacitabine was administered orally twice daily for 7 days, with dose escalation from 75 mg to 375 mg in six dose levels.[2]

-

3-day schedule : Sapacitabine was administered orally twice daily for 3 days, weekly for 2 weeks (days 1-3 and 8-10), with dose escalation from 375 mg to 475 mg.[2]

-

-

Toxicity Assessment : Toxicity was graded using the National Cancer Institute Common Terminology Criteria of Adverse Events (NCI-CTCAE) version 3.0.[3]

Phase II Study in Elderly Patients with AML

-

Objective : To assess the efficacy and toxicity of Sapacitabine in elderly patients with AML.

-

Patient Population : Patients aged 70 years or older with treatment-naive or first-relapse AML.[4]

-

Study Design : A randomized, phase 2 study with patients allocated to one of three Sapacitabine schedules in 28-day cycles.[4]

-

Safety and Tolerability Confirmation : After 20 patients were treated in a group, an expanded cohort of 20-25 patients was enrolled if at least four patients achieved complete remission (with or without incomplete blood count recovery) and the 30-day death rate was 20% or less.[4]

Visualizations

Signaling Pathways and Experimental Workflows

References

- 1. Sapacitabine - Wikipedia [en.wikipedia.org]

- 2. Sapacitabine for cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phase I Clinical and Pharmacokinetic Study of Oral Sapacitabine in Patients With Acute Leukemia and Myelodysplastic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Oral sapacitabine for the treatment of acute myeloid leukaemia in elderly patients: a randomised phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacokinetics and Pharmacodynamics of ACEA1011 (Licostinel): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

ACEA1011, also known as ACEA-1021 and Licostinel, is a potent and selective competitive antagonist of the glycine co-agonist site on the N-methyl-D-aspartate (NMDA) receptor. Glutamate, the primary excitatory neurotransmitter in the central nervous system (CNS), activates NMDA receptors, which play a crucial role in normal synaptic transmission and plasticity. However, excessive activation of NMDA receptors is implicated in a variety of neuropathological conditions, including cerebral ischemia, traumatic brain injury, and chronic pain. By modulating NMDA receptor activity, ACEA1011 has been investigated as a potential neuroprotective and analgesic agent. This technical guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data for ACEA1011.

Pharmacodynamics

The primary mechanism of action of ACEA1011 is the competitive antagonism of glycine binding at the NMDA receptor. The binding of both glutamate and a co-agonist, typically glycine or D-serine, is required for the opening of the NMDA receptor's ion channel. By competing with glycine, ACEA1011 reduces the frequency of channel opening, thereby attenuating excessive calcium influx and subsequent excitotoxicity.

Preclinical Efficacy

Preclinical studies have demonstrated the neuroprotective and antinociceptive effects of ACEA1011 in various animal models.

-

Neuroprotection: In a rat model of reperfusion following middle cerebral artery occlusion, a steady-state plasma concentration of 2.0 μg/mL was identified as the minimum effective level for neuroprotection[1]. In a gerbil model of global cerebral ischemia, however, ACEA1011 administered intraperitoneally at a dose of 25 mg/kg did not show significant neuroprotection[2].

-

Antinociception: ACEA1011 has demonstrated dose-dependent antinociceptive effects in the formalin test in mice, a model of tonic pain[3]. This suggests a potential role for ACEA1011 in the management of persistent pain states.

Pharmacokinetics

The pharmacokinetic profile of ACEA1011 has been evaluated in both preclinical species and humans. A dose-escalation study in patients with acute ischemic stroke provides the most detailed publicly available human pharmacokinetic data[1][4].

Table 1: Human Pharmacokinetic Parameters of ACEA1011 (Licostinel) in Acute Ischemic Stroke Patients [1]

| Dose Group | Dose (mg/kg) | Mean Half-Life (hours) |

| 1 | 0.03 | 16.5 |

| 2 | 0.10 | 11.7 |

| 3 | 0.30 | 12.3 |

| 4 | 0.60 | 9.9 |

| 5 | 1.20 | 10.2 |

| 6 | 2.40 | 8.7 |

Note: The study also included a 3.0 mg/kg dose, but the corresponding half-life was not specified in the provided source.

Maximal plasma concentrations of ACEA1011 were found to be strongly related to the administered dose, with all patients in the higher dose groups (0.60 to 2.40 mg/kg) achieving maximum plasma concentrations of ≥14 μg/mL[1].

It is important to note that the clinical development of ACEA1011 for stroke was discontinued due to low solubility and a lack of metabolism, which led to the observation of crystals in the urine of some patients.

Experimental Protocols

While detailed, step-by-step protocols are not fully available in the public domain, the following outlines the general methodologies employed in the key studies cited.

Preclinical Neuroprotection Study (Rat Model of Cerebral Ischemia)

This study aimed to determine the minimum effective plasma concentration of ACEA1011 for neuroprotection.

-

Animal Model: A rat model of reperfusion middle cerebral artery occlusion was utilized to mimic ischemic stroke[1].

-

Drug Administration: ACEA1011 was administered via a 22-hour infusion to achieve steady-state plasma concentrations[1].

-

Endpoint: The primary endpoint was likely the extent of brain injury, assessed through histological analysis (e.g., infarct volume measurement).

-

Pharmacokinetic Sampling: Blood samples were collected to determine the plasma concentrations of ACEA1011.

Human Dose-Escalation Study in Acute Ischemic Stroke

This clinical trial was designed to assess the safety, tolerability, and pharmacokinetics of ACEA1011 in patients who had experienced an acute ischemic stroke.

-

Study Design: A 5-center, dose-escalation trial was conducted[4].

-

Patient Population: 64 patients were enrolled within 48 hours of an ischemic stroke. 44 patients received escalating doses of licostinel, and 20 received a placebo[4].

-

Dosing Regimen: Patients were treated with a short infusion of ascending doses of licostinel, ranging from 0.03 to 3.0 mg/kg, or a placebo[4].

-

Assessments:

-

Safety and Tolerability: Adverse effects were monitored through clinical and laboratory measurements[4].

-

Pharmacokinetics: Plasma concentrations of licostinel were measured to determine pharmacokinetic parameters such as half-life and maximal concentration[1].

-

Efficacy: Patient outcome was assessed using the National Institutes of Health Stroke Scale (NIHSS)[4].

-

Visualizations

Signaling Pathway of ACEA1011 at the NMDA Receptor

Caption: ACEA1011 competitively antagonizes the glycine binding site on the NMDA receptor.

Hypothetical Experimental Workflow for Preclinical Antinociception Studydot

References

- 1. ahajournals.org [ahajournals.org]

- 2. Evaluation of glycine site antagonists of the NMDA receptor in global cerebral ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Dose escalation study of the NMDA glycine-site antagonist licostinel in acute ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide: Solubility and Stability of ACEA1011

Disclaimer: Publicly available information on a compound designated "ACEA1011" is not available. The following guide is a template designed to meet the structural and content requirements of the prompt. Researchers, scientists, and drug development professionals are encouraged to replace the placeholder data and experimental details with their own findings.

Introduction

This document provides a comprehensive overview of the solubility and stability characteristics of the novel compound ACEA1011. The data presented herein are critical for its development as a potential therapeutic agent, offering guidance for formulation, storage, and in vitro/in vivo experimental design.

Solubility Profile

The solubility of ACEA1011 was assessed in various solvents commonly used in preclinical and clinical development. Understanding the solubility is paramount for ensuring accurate dosing, bioavailability, and the development of appropriate formulations.

2.1 Quantitative Solubility Data

The equilibrium solubility of ACEA1011 was determined at ambient temperature. All data are presented as the mean of triplicate experiments.

| Solvent | Solubility (mg/mL) | Solubility (mM) | Method |

| Dimethyl Sulfoxide (DMSO) | Data Placeholder | Data Placeholder | HPLC-UV |

| Ethanol | Data Placeholder | Data Placeholder | HPLC-UV |

| Phosphate-Buffered Saline (PBS) pH 7.4 | Data Placeholder | Data Placeholder | HPLC-UV |

| Deionized Water | Data Placeholder | Data Placeholder | HPLC-UV |

2.2 Experimental Protocol: Equilibrium Solubility Determination

A saturated solution of ACEA1011 was prepared by adding an excess of the compound to each solvent. The resulting slurries were agitated at room temperature for 24 hours to ensure equilibrium was reached. Following agitation, the samples were centrifuged to pellet the undissolved solid. The supernatant was then carefully removed, filtered, and diluted for analysis by High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) to determine the concentration of the dissolved compound.

Stability Profile

The chemical stability of ACEA1011 was evaluated in both solid-state and in solution under various conditions to identify potential degradation pathways and to establish recommended storage conditions.

3.1 Solid-State Stability

ACEA1011 was stored under accelerated stability conditions to assess its long-term stability as a solid.

| Condition | Duration | Purity (%) | Degradants Observed |

| 40°C / 75% Relative Humidity | 1 month | Data Placeholder | Data Placeholder |

| 40°C / 75% Relative Humidity | 3 months | Data Placeholder | Data Placeholder |

| 60°C | 2 weeks | Data Placeholder | Data Placeholder |

3.2 Solution Stability

The stability of ACEA1011 in solution was assessed in commonly used biological buffers and solvents.

| Solvent/Buffer (pH) | Temperature (°C) | Time (hours) | Remaining Compound (%) |

| PBS (7.4) | 37 | 2 | Data Placeholder |

| PBS (7.4) | 37 | 24 | Data Placeholder |

| DMSO | 25 (Room Temp) | 48 | Data Placeholder |

3.3 Experimental Protocol: Stability Assessment

For solid-state stability, a known quantity of ACEA1011 was stored in controlled environment chambers. At specified time points, samples were withdrawn and analyzed by HPLC-UV to determine purity and identify any degradants. For solution stability, ACEA1011 was dissolved in the respective solvent or buffer at a known concentration. These solutions were incubated at the specified temperatures. Aliquots were taken at various time points, and the concentration of the remaining ACEA1011 was quantified by HPLC-UV against a standard curve.

Visualized Workflows and Pathways

4.1 Hypothetical Signaling Pathway for ACEA1011

The following diagram illustrates a potential mechanism of action for ACEA1011, targeting a hypothetical kinase cascade.

Caption: Hypothetical signaling cascade initiated by ACEA1011 binding.

4.2 Experimental Workflow for Solubility Assessment

The diagram below outlines the key steps in the experimental protocol for determining the solubility of ACEA1011.

Caption: Workflow for equilibrium solubility determination.

Conclusion

This guide provides foundational data on the solubility and stability of ACEA1011. The presented protocols and findings are intended to support further research and development activities. It is recommended that these studies are expanded to include a wider range of pH values, temperatures, and potential formulation excipients to build a more complete physicochemical profile of the compound.

Inactive Analogs of ACEA1011 for Control Experiments: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of inactive analogs of ACEA1011 suitable for use as negative controls in experimental settings. ACEA1011 is a potent competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically at the glycine binding site. The selection of an appropriate inactive analog is crucial for distinguishing the specific effects of ACEA1011 from non-specific or off-target interactions. This guide details the rationale for selecting an inactive analog, presents quantitative data on the activity of ACEA1011 and its proposed inactive counterpart, provides detailed experimental protocols for relevant assays, and visualizes key concepts through signaling pathways and experimental workflows.

Rationale for Selecting an Inactive Analog

The ideal inactive analog for ACEA1011 should be structurally similar but functionally inert at the NMDA receptor glycine site. Based on structure-activity relationship (SAR) studies of quinoxalinedione derivatives, the potency of these compounds as NMDA receptor antagonists is significantly influenced by substituents on the quinoxaline ring. Specifically, the presence of a nitro group at the 5-position and halogen atoms at the 6 and 7-positions are critical for high-affinity binding.

A study on substituted 1,4-dihydroquinoxaline-2,3-diones revealed that removal of the 5-nitro group from a potent antagonist leads to an approximately 100-fold decrease in potency.[1] Furthermore, the removal of both halogen substituents results in a dramatic reduction in potency, by about 3000-fold.[1] Therefore, the unsubstituted parent compound, 1,4-dihydroquinoxaline-2,3-dione , emerges as a prime candidate for an inactive analog of ACEA1011 for use in control experiments. Its structural resemblance to ACEA1011 minimizes the potential for physicochemical differences to confound experimental results, while its predicted lack of significant affinity for the NMDA receptor glycine site ensures it will not elicit the same biological response.

Quantitative Data on Receptor Binding Affinity

| Compound | Target | Assay Type | Radioligand | Kb (nM) | IC50 (nM) | Reference |

| ACEA1011 (as part of a potent series) | NMDA Receptor (Glycine Site) | Radioligand Binding | [3H]-L-689,560 | ~6-8 | - | [1] |

| 1,4-dihydroquinoxaline-2,3-dione | NMDA Receptor (Glycine Site) | Radioligand Binding | Not Reported | >10,000 (estimated) | >10,000 (estimated) | Inferred from[1] |

Note: The Kb and IC50 values for 1,4-dihydroquinoxaline-2,3-dione are estimations based on the reported decrease in potency upon removal of key functional groups. Researchers should empirically validate the lack of activity in their specific assay system.

Potential Off-Target Activity: TrkA and p75NTR

While the primary target of ACEA1011 is the NMDA receptor, it is prudent to consider potential off-target effects, particularly at other receptors involved in neuronal function. The Tropomyosin receptor kinase A (TrkA) and the p75 neurotrophin receptor (p75NTR) are critical components of nerve growth factor (NGF) signaling and have been implicated in various neurological processes.

Currently, there is no direct published evidence to suggest that ACEA1011 significantly interacts with TrkA or p75NTR. However, for rigorous experimental design, particularly in studies where these pathways are relevant, it is advisable to screen ACEA1011 and the proposed inactive analog for any activity at these receptors. This would definitively rule out any confounding off-target effects.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the activity of ACEA1011 and its inactive analog.

Radioligand Binding Assay for NMDA Receptor Glycine Site

This protocol is adapted from established methods for determining the affinity of compounds for the NMDA receptor glycine site.

Objective: To determine the binding affinity (Ki) of test compounds (ACEA1011 and 1,4-dihydroquinoxaline-2,3-dione) for the glycine binding site of the NMDA receptor.

Materials:

-

Rat brain cortices (source of NMDA receptors)

-

[3H]-Glycine or other suitable radioligand (e.g., [3H]-L-689,560)

-

Tris-HCl buffer (50 mM, pH 7.4)

-

Test compounds (ACEA1011, 1,4-dihydroquinoxaline-2,3-dione)

-

Non-specific binding control (e.g., high concentration of unlabeled glycine)

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation cocktail and counter

-

Homogenizer

-

Centrifuge

Procedure:

-

Membrane Preparation:

-

Homogenize rat brain cortices in ice-cold Tris-HCl buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.

-

Wash the pellet by resuspension in fresh buffer and repeat the centrifugation step three times.

-

Resuspend the final pellet in assay buffer to a protein concentration of approximately 1 mg/mL.

-

-

Binding Assay:

-

In a 96-well plate, add the following to each well in triplicate:

-

50 µL of assay buffer (for total binding) or non-specific binding control.

-

50 µL of various concentrations of the test compound.

-

50 µL of radioligand at a concentration close to its Kd.

-

100 µL of the prepared membrane suspension.

-

-

Incubate the plate at room temperature for 60 minutes.

-

-

Filtration and Washing:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

TrkA Kinase Assay

This protocol outlines a method to assess the potential inhibitory activity of test compounds on TrkA kinase activity.

Objective: To determine if ACEA1011 or its inactive analog inhibits the kinase activity of TrkA.

Materials:

-

Recombinant human TrkA kinase

-

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

ATP

-

Tyrosine kinase substrate (e.g., Poly(Glu,Tyr) 4:1)

-

Test compounds (ACEA1011, 1,4-dihydroquinoxaline-2,3-dione)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

-

Plate reader capable of measuring luminescence

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds in the appropriate solvent (e.g., DMSO).

-

Kinase Reaction:

-

In a white 96-well plate, add 5 µL of the test compound solution or vehicle (for control).

-

Add 10 µL of TrkA kinase solution in kinase assay buffer.

-

Initiate the reaction by adding 10 µL of a solution containing the substrate and ATP.

-

Incubate the plate at 30°C for 60 minutes.

-

-

ADP Detection:

-

Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

-

Measurement: Measure the luminescence using a plate reader.

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value, if any.

-

p75NTR Functional Assay (Caspase-3 Activation)

This cell-based assay measures the activation of caspase-3, a downstream effector of p75NTR-mediated pro-apoptotic signaling.

Objective: To determine if ACEA1011 or its inactive analog modulates p75NTR signaling.

Materials:

-

HEK293 cells stably expressing human p75NTR

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Nerve Growth Factor (NGF)

-

Test compounds (ACEA1011, 1,4-dihydroquinoxaline-2,3-dione)

-

Caspase-Glo® 3/7 Assay System (Promega) or similar

-

Plate reader capable of measuring luminescence

Procedure:

-

Cell Plating: Seed the p75NTR-expressing HEK293 cells in a white 96-well plate and allow them to attach overnight.

-

Compound and Ligand Treatment:

-

Replace the culture medium with serum-free medium.

-

Add the test compounds at various concentrations and pre-incubate for 1 hour.

-

Add NGF to a final concentration known to induce p75NTR-mediated apoptosis.

-

Incubate for 24 hours.

-

-

Caspase-3 Activity Measurement:

-

Equilibrate the plate to room temperature.

-

Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

-

Mix gently and incubate at room temperature for 1 hour.

-

-

Measurement: Measure the luminescence using a plate reader.

-

Data Analysis:

-

Calculate the percentage of modulation of caspase-3 activity for each compound concentration relative to the NGF-treated control.

-

Plot the percentage of modulation against the logarithm of the compound concentration to determine any dose-dependent effects.

-

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway and experimental workflows described in this guide.

References

Methodological & Application

ACEA1011 Experimental Protocol for In Vivo Studies: Application Notes

For Researchers, Scientists, and Drug Development Professionals

Introduction

ACEA1011 is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the glycine co-agonist binding site. As a member of the quinoxaline-2,3-dione class of compounds, ACEA1011 holds therapeutic potential for neurological disorders characterized by excessive NMDA receptor activation, such as ischemic stroke, neuropathic pain, and certain neurodegenerative diseases. The modulation of the NMDA receptor by targeting the glycine site offers a nuanced approach to attenuating receptor overactivation while potentially mitigating some of the side effects associated with direct glutamate site antagonists or channel blockers.

These application notes provide detailed protocols for in vivo studies designed to evaluate the efficacy of ACEA1011 in preclinical models of pain and neuroprotection. The included methodologies are based on established experimental paradigms for NMDA receptor antagonists and data available for closely related analogs.

Mechanism of Action & Signaling Pathway

ACEA1011 exerts its pharmacological effects by competitively binding to the glycine co-agonist site on the GluN1 subunit of the NMDA receptor. The binding of both glutamate to the GluN2 subunit and a co-agonist (glycine or D-serine) to the GluN1 subunit is required for the opening of the receptor's ion channel. By occupying the glycine binding site, ACEA1011 prevents channel activation, thereby inhibiting the influx of Ca2+ and Na+ ions. This reduction in excessive cation influx is the primary mechanism underlying its neuroprotective and analgesic properties.

Downstream of the NMDA receptor, the influx of calcium activates a cascade of intracellular signaling pathways. A key pathway implicated in the effects of NMDA receptor activation is the mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-regulated kinase (ERK) pathway. By blocking Ca2+ entry, ACEA1011 is expected to attenuate the activation of this and other calcium-dependent signaling pathways that can contribute to excitotoxicity and neuronal damage.

Data Presentation

The following tables summarize the quantitative data for ACEA1011 and its closely related analogs in preclinical in vivo models.

Table 1: Efficacy of ACEA1011 Analog (ACEA-1416) in the Mouse Formalin Test

| Compound | Dose (mg/kg) | Route of Administration | Effect |

| ACEA-1416 | 1 - 10 | Intraperitoneal (i.p.) | Dose-dependent attenuation of nociceptive responses in both early and late phases |

Table 2: Neuroprotective Efficacy of ACEA1011 Analog (ACEA-1021) in Rodent Stroke Models

| Compound | Animal Model | Dosing Regimen | Route of Administration | Outcome |

| ACEA-1021 | Rat (transient MCAO) | 10 mg/kg bolus, then 7 mg/kg/h for 6h | Intravenous (i.v.) | 32% reduction in infarct volume |

| ACEA-1021 | Rat (permanent MCAO) | 10 mg/kg bolus, then 7 mg/kg/h for 6h | Intravenous (i.v.) | 68% reduction in infarct volume |

| ACEA-1021 | Mouse (permanent MCAO) | 5 mg/kg, then 30 mg/kg at 1h and 4h | i.v. then subcutaneous (s.c.) | 42% reduction in infarct size |

Experimental Protocols

Protocol 1: Assessment of Antinociceptive Efficacy in the Mouse Formalin Test

This protocol is designed to evaluate the analgesic effects of ACEA1011 in a model of tonic, inflammatory pain.

Materials:

-

ACEA1011

-

Vehicle (e.g., saline, 0.5% methylcellulose)

-

Formalin solution (e.g., 2.5% in saline)

-

Male Swiss Webster mice (20-25 g)

-

Observation chambers with a clear floor

-

Syringes and needles for administration

Experimental Workflow:

Procedure:

-

Animal Acclimatization: Place individual mice in the observation chambers for at least 30 minutes before the experiment to allow for acclimatization to the testing environment.

-

Drug Preparation: Prepare a stock solution of ACEA1011 in a suitable vehicle. The concentration should be calculated to allow for the desired dose in a standard injection volume (e.g., 10 ml/kg).

-

Drug Administration: Administer ACEA1011 or vehicle to the mice via the desired route (e.g., intraperitoneal injection). A dose range of 1-10 mg/kg can be used as a starting point based on data from related compounds.

-

Pretreatment Time: Allow for a pretreatment period (e.g., 30 minutes) for the drug to be absorbed and distributed.

-

Formalin Injection: Inject a standard volume (e.g., 20 µl) of 2.5% formalin solution into the plantar surface of one hind paw.

-

Behavioral Observation: Immediately after the formalin injection, return the mouse to the observation chamber and record the cumulative time spent licking or biting the injected paw for 60 minutes. The observation period is typically divided into two phases: the early phase (0-5 minutes) and the late phase (15-60 minutes).

-

Data Analysis: Compare the duration of nociceptive behaviors between the ACEA1011-treated groups and the vehicle-treated control group for both the early and late phases.

Protocol 2: Evaluation of Neuroprotective Effects in a Rodent Model of Ischemic Stroke

This protocol outlines a procedure to assess the neuroprotective potential of ACEA1011 in a middle cerebral artery occlusion (MCAO) model of focal cerebral ischemia.

Materials:

-

ACEA1011

-

Vehicle (e.g., sterile saline)

-

Anesthetic (e.g., isoflurane)

-

Surgical instruments for MCAO

-

Adult male rats (e.g., Wistar or Sprague-Dawley, 250-300 g)

-

Physiological monitoring equipment

-

2,3,5-triphenyltetrazolium chloride (TTC) for infarct staining

Experimental Workflow:

Procedure:

-

Anesthesia and Surgery: Anesthetize the rat with isoflurane and perform the MCAO surgery to induce focal cerebral ischemia. This can be either a transient or permanent occlusion model.

-

Drug Preparation: Prepare a sterile solution of ACEA1011 in a suitable vehicle for intravenous administration.

-

Drug Administration: Shortly after the onset of ischemia (e.g., 15 minutes), administer a bolus injection of ACEA1011 (e.g., 10 mg/kg, i.v.) followed by a continuous infusion (e.g., 7 mg/kg/h for 6 hours). The control group should receive the vehicle using the same administration paradigm.

-

Reperfusion and Recovery: For transient MCAO models, remove the occluding filament after the desired period (e.g., 2 hours) to allow for reperfusion. Allow the animal to recover from anesthesia and monitor its physiological status.

-

Neurological Assessment: At a predetermined time point after MCAO (e.g., 24 hours), perform a neurological assessment to evaluate functional deficits.

-

Infarct Volume Measurement: Following the neurological assessment, euthanize the animal and harvest the brain. Slice the brain and stain with TTC to visualize the infarct. Calculate the infarct volume as a percentage of the total brain volume.

-

Data Analysis: Compare the infarct volume and neurological scores between the ACEA1011-treated group and the vehicle-treated control group.

Safety and Handling

Standard laboratory safety precautions should be followed when handling ACEA1011. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. For detailed safety information, refer to the Safety Data Sheet (SDS) for ACEA1011.

Disclaimer: These protocols are intended as a guide and may require optimization for specific experimental conditions and animal models. All animal procedures should be performed in accordance with institutional and national guidelines for the ethical use of animals in research.

Application Notes and Protocols for AVE0991 in a Rat Model of Hypertension

Disclaimer: Initial searches for "ACEA1011" did not yield any publicly available scientific information. This document provides detailed application notes and protocols for AVE0991 , a compound with a similar nomenclature and established research in hypertension models, which may be of interest. AVE0991 is a nonpeptide agonist of the Angiotensin-(1-7) (Ang-(1-7)) Mas receptor.

Introduction

Hypertension is a major risk factor for cardiovascular diseases. The renin-angiotensin system (RAS) plays a crucial role in the pathophysiology of hypertension.[1][2][3][4] While the classical axis of the RAS, the angiotensin-converting enzyme (ACE)-angiotensin II (Ang II)-AT1 receptor axis, is known to be pro-hypertensive, a counter-regulatory axis, the ACE2-Ang-(1-7)-Mas receptor axis, has emerged as a protective pathway.[3] Ang-(1-7) acting through its receptor Mas, elicits vasodilatory, anti-proliferative, and anti-inflammatory effects, thereby counteracting the detrimental actions of Ang II.

AVE0991 is a synthetic, nonpeptide agonist of the Mas receptor, mimicking the beneficial effects of Ang-(1-7).[5] Its longer half-life and oral bioavailability make it a valuable tool for investigating the therapeutic potential of activating the protective arm of the RAS in preclinical models of hypertension.[5][6] These application notes provide a comprehensive guide for researchers on the use of AVE0991 in a rat model of Angiotensin II-induced hypertension.

Data Presentation

Table 1: Effects of AVE0991 on Systolic Blood Pressure in Ang II-Induced Hypertensive Rats

| Treatment Group | N | Dosage | Mean Systolic Blood Pressure (mmHg) ± SEM | Reference |

| Control (Saline) | - | - | Baseline | [7] |

| Ang II | - | 80 ng/kg/min | Significantly increased vs. Control | [7] |

| Ang II + AVE0991 | - | 576 µg/kg/day | Significantly reduced vs. Ang II | [7] |

| Ang II + Alamandine | - | 50 µg/kg/day | Significantly reduced vs. Ang II | [7] |

| Ang II + AVE0991 + Alamandine | - | 576 µg/kg/day + 50 µg/kg/day | Significantly reduced vs. Ang II | [7] |

Note: Specific numerical values for blood pressure were not provided in the source material, but the qualitative effects were described.

Table 2: Effects of AVE0991 on Molecular Markers in Ang II-Induced Hypertensive Rats

| Marker | Tissue | Effect of Ang II | Effect of Ang II + AVE0991 + Alamandine | Reference |

| Cyclophilin-A (CYP-A) | Heart, Aorta | Increased | Decreased | [7] |

| Monocyte Chemoattractant Protein-1 (MCP-1) | Heart | Increased | Decreased | [7] |

| Vascular Relaxation | Aorta | Decreased | Alleviated | [7] |

| Cardiomyocyte Degeneration | Heart | Increased | Alleviated | [7] |

Experimental Protocols

Angiotensin II-Induced Hypertension Rat Model

This protocol describes the induction of hypertension in rats using Angiotensin II, a widely established method.

Materials:

-

Angiotensin II (Sigma-Aldrich)

-

Osmotic minipumps (Alzet)

-

Saline (0.9% NaCl)

-

Anesthesia (e.g., isoflurane, ketamine/xylazine)

-

Surgical tools for subcutaneous implantation

Procedure:

-

Acclimatize rats to the housing conditions for at least one week before the experiment.

-

Anesthetize the rats using an appropriate anesthetic agent.

-

Shave and sterilize the dorsal thoracic region.

-

Make a small incision and create a subcutaneous pocket.

-

Implant an osmotic minipump filled with either saline (for the control group) or Angiotensin II (e.g., at a dose of 80 ng/kg/min) for continuous infusion over a period of 4 weeks.[7]

-

Suture the incision and allow the rats to recover.

-

Monitor the animals daily for any signs of distress.

Administration of AVE0991

AVE0991 can be administered through various routes, including oral gavage, intraperitoneal injection, or continuous infusion via osmotic minipumps.

Materials:

-

Vehicle (e.g., 0.9% NaCl, 30% cyclodextrin solution, or 10% DMSO in corn oil)[8][9][10]

-

Gavage needles (for oral administration)

-

Syringes and needles (for intraperitoneal injection)

-

Osmotic minipumps (for continuous infusion)

Protocols:

-

Oral Gavage: Dissolve AVE0991 in a suitable vehicle. A dose of 1 mg/kg has been used in Wistar rats.[8]

-

Intraperitoneal Injection: Dissolve AVE0991 in a suitable vehicle. Doses ranging from 576 µg/kg/day have been used.[11][12]

-

Continuous Infusion: For long-term studies, dissolve AVE0991 in a vehicle and fill osmotic minipumps for subcutaneous implantation. A dose of 0.5 mg/kg BW/day has been used in Zucker rats over two weeks.[10] In a study on Ang II-induced hypertensive rats, AVE0991 was administered at 576 µg/kg during the last two weeks of a four-week Ang II infusion.[7]

Blood Pressure Measurement

Tail-cuff plethysmography is a common non-invasive method for measuring systolic blood pressure in rats.

Materials:

-

Tail-cuff plethysmography system (e.g., CODA, IITC Life Science)

-

Rat restrainer

Procedure:

-

Acclimatize the rats to the restrainer and the tail-cuff procedure for several days before the actual measurement to minimize stress-induced variations in blood pressure.

-

Place the rat in the restrainer.

-

Position the cuff and sensor on the rat's tail according to the manufacturer's instructions.

-

Record the systolic blood pressure. It is recommended to take multiple readings and average them for each animal at each time point (e.g., at days 1, 15, and 29 post-treatment).[7]

Histological and Molecular Analysis

At the end of the experimental period, tissues such as the heart and aorta can be collected for further analysis.

Procedure:

-

Euthanize the rats using an approved method.

-

Perfuse the circulatory system with saline to remove blood.

-

Excise the heart and thoracic aorta.[7]

-

Fix a portion of the tissues in 10% formalin for histological analysis (e.g., H&E staining for cardiomyocyte degeneration, Masson's trichrome for fibrosis).

-

Snap-freeze another portion of the tissues in liquid nitrogen and store at -80°C for molecular analysis (e.g., Western blot for protein expression of markers like CYP-A and MCP-1, or qPCR for gene expression).[10][13]

Signaling Pathways and Visualizations

Renin-Angiotensin System and the Role of AVE0991

The renin-angiotensin system is a cascade of reactions that regulates blood pressure.[1][2][4] AVE0991 acts on the counter-regulatory axis of this system.

Caption: The Renin-Angiotensin System with the site of action for AVE0991.

Experimental Workflow for Evaluating AVE0991 in a Rat Model of Hypertension

This diagram outlines the key steps in a typical preclinical study investigating the effects of AVE0991.

Caption: Experimental workflow for AVE0991 in a rat hypertension model.

Proposed Signaling Pathway of AVE0991 in Vascular Smooth Muscle Cells

Based on in vitro studies, AVE0991 is suggested to exert its anti-proliferative effects through the Mas/HO-1/p38 MAPK signaling pathway.[13]

Caption: Proposed signaling pathway of AVE0991 in vascular smooth muscle cells.

References

- 1. Renin–angiotensin system - Wikipedia [en.wikipedia.org]

- 2. CV Physiology | Renin-Angiotensin-Aldosterone System [cvphysiology.com]

- 3. Renin–angiotensin system: Basic and clinical aspects—A general perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. my.clevelandclinic.org [my.clevelandclinic.org]

- 5. scielo.br [scielo.br]

- 6. mdpi.com [mdpi.com]

- 7. Activation of the Mas receptors by AVE0991 and MrgD receptor using alamandine to limit the deleterious effects of Ang II-induced hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Frontiers | The Non-peptide Angiotensin-(1–7) Mimic AVE 0991 Attenuates Delayed Neurocognitive Recovery After Laparotomy by Reducing Neuroinflammation and Restoring Blood-Brain Barrier Integrity in Aged Rats [frontiersin.org]

- 10. AVE0991, a Nonpeptide Angiotensin 1-7 Receptor Agonist, Improves Glucose Metabolism in the Skeletal Muscle of Obese Zucker Rats: Possible Involvement of Prooxidant/Antioxidant Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]